molecular formula C18H18N2O B11415167 2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11415167
M. Wt: 278.3 g/mol
InChI Key: LYRZXZDBLPIXAB-UHFFFAOYSA-N
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Description

2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

    Introduction of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using allyl bromide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-methoxybenzyl chloride with a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxybenzyl)-1H-benzimidazole: Lacks the prop-2-en-1-yl group.

    1-(prop-2-en-1-yl)-1H-benzimidazole: Lacks the methoxybenzyl group.

    2-(4-methoxyphenyl)-1H-benzimidazole: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(4-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is unique due to the presence of both the methoxybenzyl and prop-2-en-1-yl groups. These groups may confer unique chemical and biological properties, making the compound a valuable subject for further research and development.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-prop-2-enylbenzimidazole

InChI

InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14/h3-11H,1,12-13H2,2H3

InChI Key

LYRZXZDBLPIXAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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